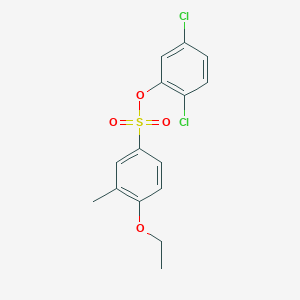
2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a methyl group attached to a benzene ring, which is further connected to a sulfonate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the chlorination of phenyl rings to introduce chlorine atoms at the desired positions. This is followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the sulfonation of the benzene ring to attach the sulfonate group.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where the reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonate group, converting it into a sulfonic acid or a sulfide.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dichlorophenyl 4-ethoxy-3-methylbenzene-1-carboxylic acid.
Reduction: Formation of 2,5-dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonic acid.
Substitution: Formation of 2,5-dichlorophenyl 4-ethoxy-3-methylbenzene-1-amine.
Scientific Research Applications
2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction processes.
Comparison with Similar Compounds
- 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate
- 2,5-Dichlorophenyl 4-ethoxybenzene-1-sulfonate
- 2,5-Dichlorophenyl 3-methylbenzene-1-sulfonate
Comparison: 2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its solubility, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H14Cl2O4S |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl) 4-ethoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C15H14Cl2O4S/c1-3-20-14-7-5-12(8-10(14)2)22(18,19)21-15-9-11(16)4-6-13(15)17/h4-9H,3H2,1-2H3 |
InChI Key |
XITGAIJTSVACDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![2-{[11-(4-Methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B12346355.png)

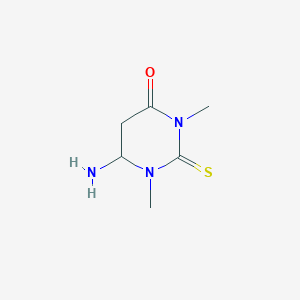
![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
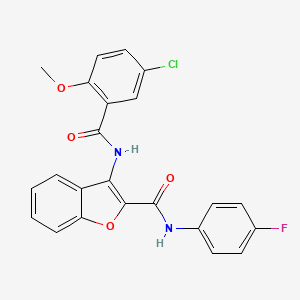
![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)
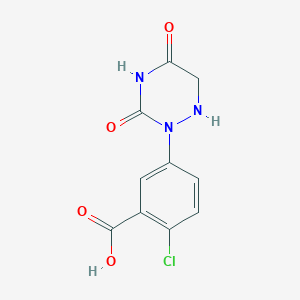
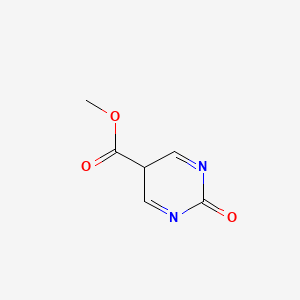
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B12346400.png)
![(2Z)-6-chloro-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B12346408.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylfuran-3-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12346412.png)

